![molecular formula C15H14BrN3O4S3 B2521491 2-(4-bromophénylsulfonamido)-N-éthylbenzo[d]thiazole-6-sulfonamide CAS No. 691397-50-9](/img/structure/B2521491.png)

2-(4-bromophénylsulfonamido)-N-éthylbenzo[d]thiazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

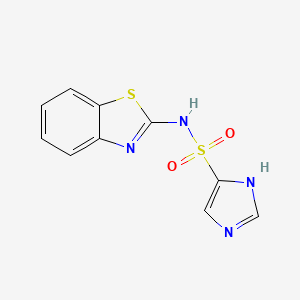

The compound 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide is a sulfonamide derivative that is likely to exhibit interesting chemical and biological properties due to the presence of a benzothiazole core and a sulfonylamino group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives is detailed in the first paper, where 2-(bromomethyl)-1-sulfonylaziridines are converted into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines using 2-aminothiophenol in the presence of K2CO3 . This process involves the formation of a benzothiazepine ring, which is structurally related to the benzothiazole ring in the compound of interest. The regio- and stereocontrolled synthesis approach described could potentially be adapted for the synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide, ensuring the correct placement of substituents on the benzothiazole core.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, and its interaction with cyclin-dependent kinase 5 (cdk5) . The X-ray coordinates reported for the ligand with cdk5 show an unusual binding mode, which could be relevant when considering the binding properties of 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide. The presence of the benzothiazole moiety in both compounds suggests that they may share similar molecular interactions.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound , they do offer insights into the reactivity of similar sulfonamide structures. The synthesis pathways described in the first paper involve the use of bromomethyl groups and sulfonyloxy groups, which are key functional groups that can undergo further chemical transformations . These insights could be applied to predict the reactivity of the bromophenyl and sulfonamide groups in 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide can be inferred from the structural features present in the compound. The benzothiazole ring system is known for its stability and planarity, which could affect the compound's crystallinity and solubility. The sulfonylamino group may contribute to the compound's acidity and potential for hydrogen bonding, impacting its solubility and interaction with biological targets. The presence of the bromophenyl group suggests potential reactivity in cross-coupling reactions, which could be utilized in further chemical modifications.

Applications De Recherche Scientifique

a. Candidats de médicaments Sulfoximine : Les sulfonimidates servent de précurseurs pour les composés sulfoximine. Les sulfoximines présentent des propriétés médicinales et ont été explorées dans la conception de médicaments . Les chercheurs ont étudié leur potentiel comme agents antipaludiques, médicaments anti-inflammatoires, etc.

b. Candidats de médicaments Sulfonimidamide : Les sulfonimidates peuvent être transformés en sulfonimidamides, qui sont également pertinents en chimie médicinale. Ces dérivés peuvent avoir des applications dans divers domaines thérapeutiques, notamment le traitement du cancer et les agents antimicrobiens.

Réactifs de transfert d'alkyle

Les sulfonimidates sont labiles en milieu acide, ce qui les rend utiles comme réactifs de transfert d'alkyle. Ils peuvent transférer des groupes alkyles aux acides, aux alcools et aux phénols. Les chercheurs ont exploité cette propriété pour des transformations synthétiques spécifiques .

Synthèse de polymères

En chimie des polymères, les sulfonimidates ont trouvé des applications intrigantes :

a. Polymères de poly(oxothiazène) : La décomposition des sulfonimidates à des températures élevées fournit une nouvelle voie d'accès aux polymères de poly(oxothiazène). Ces polymères présentent des propriétés intéressantes et ont des applications potentielles en science des matériaux .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound would have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O4S3/c1-2-17-25(20,21)12-7-8-13-14(9-12)24-15(18-13)19-26(22,23)11-5-3-10(16)4-6-11/h3-9,17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYJFRIKOCJJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)